1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl](methyl)amino}-5-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl](methyl)amino}-5-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl](methyl)amino}-5-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate precursors under controlled conditions.
Introduction of the chlorophenyl group: This step may involve the use of coupling reactions such as Suzuki or Heck reactions.
Attachment of the pyridinyl group: This can be done through nucleophilic substitution or other suitable methods.
Final assembly and purification: The final compound is assembled through a series of reactions, followed by purification using techniques like chromatography.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions.
Automation and continuous flow processes: To improve efficiency and consistency.
Purification and quality control: Ensuring the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
The compound 1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl](methyl)amino}-5-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Using reducing agents to remove oxygen or add hydrogen.
Substitution: Replacing one functional group with another.
Coupling reactions: Forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, or nickel for coupling reactions.
Solvents: Organic solvents like dichloromethane, toluene, or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of novel compounds:
Catalysis: Serving as a catalyst or catalyst precursor in organic reactions.
Biology
Biological assays: Used in studies to understand its interaction with biological targets.
Drug development: Potential lead compound for developing new pharmaceuticals.
Medicine
Therapeutic applications: Investigated for its potential use in treating diseases or conditions.
Diagnostic tools: Used in the development of diagnostic agents.
Industry
Materials science: Used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl](methyl)amino}-5-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. This may include:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular pathways: Affecting processes like signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl](methyl)amino}-5-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique properties and applications compared to other similar compounds.
Properties
IUPAC Name |
5-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2F3N4O3/c1-28(17-15(22)8-12(9-26-17)20(23,24)25)29-10-14(18(31)27-19(29)32)16(30)7-4-11-2-5-13(21)6-3-11/h2-10H,1H3,(H,27,31,32)/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJXAFDQAIJVKH-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N2C=C(C(=O)NC2=O)C(=O)C=CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N2C=C(C(=O)NC2=O)C(=O)/C=C/C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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